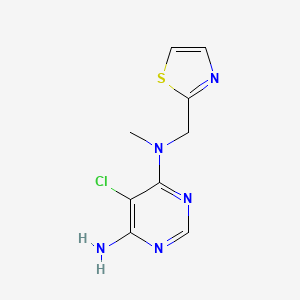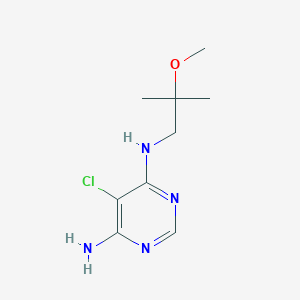![molecular formula C17H21ClN4O2 B6623745 5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEP-1347 and is a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a crucial role in various cellular processes, including apoptosis, inflammation, and stress response.
作用机制
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine is a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a crucial role in various cellular processes, including apoptosis, inflammation, and stress response. By inhibiting JNK, 5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine can prevent cell death and reduce inflammation, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It can prevent cell death by inhibiting JNK and reducing oxidative stress. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it can improve mitochondrial function and reduce the production of reactive oxygen species.
实验室实验的优点和局限性
One of the advantages of using 5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine in lab experiments is its potency as a JNK inhibitor. It has been shown to have a high affinity for JNK and can effectively inhibit its activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine. One direction is to further investigate its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, stroke, rheumatoid arthritis, and cancer. Another direction is to develop more potent and selective JNK inhibitors based on the structure of 5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine. Finally, it is important to investigate the safety and toxicity of this compound in vivo to determine its potential as a therapeutic agent.
合成方法
The synthesis of 5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine involves several steps. The first step is the reaction of 2-methoxybenzaldehyde with piperidine in the presence of acetic acid to form 4-[(2-methoxyphenyl)methyl]piperidine. The second step involves the reaction of 4-[(2-methoxyphenyl)methyl]piperidine with 4-chloro-6-iodo-pyrimidine in the presence of cesium carbonate to form 5-chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine. The final step involves the purification of the compound using column chromatography.
科学研究应用
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in Parkinson's disease, Alzheimer's disease, and stroke. It also has anti-inflammatory effects and has been studied for its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases. Furthermore, it has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
5-chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-23-14-5-3-2-4-12(14)10-24-13-6-8-22(9-7-13)17-15(18)16(19)20-11-21-17/h2-5,11,13H,6-10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDUTXJYDVNDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2CCN(CC2)C3=NC=NC(=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)